[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride

Lipophilicity Bioisosterism Drug-likeness

This 2-oxabicyclo[2.2.1]heptane primary amine HCl salt delivers a saturated, three-dimensional scaffold with a metabolically robust –CF₂H hydrogen-bond donor (energy –3.1 kcal·mol⁻¹, approaching phenolic OH at –3.5). The ether oxygen reduces LogP to 1.57 and raises TPSA to 35.25 Ų vs all-carbon bicycloheptanes (~LogP 3.0, TPSA ~26 Ų), favoring peripheral restriction and minimizing CNS off-target risk. The –CF₂H simultaneously blocks oxidative metabolism at positions prone to modification while preserving target affinity through additional H-bond contacts. The rigid [2.2.1] core positions the primary amine at a defined angle to –CF₂H for dual hinge/pocket engagement and lowers the entropic binding penalty for improved IC₅₀. Request a quote now for 98% purity material.

Molecular Formula C8H14ClF2NO
Molecular Weight 213.65
CAS No. 2567504-66-7
Cat. No. B2939361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride
CAS2567504-66-7
Molecular FormulaC8H14ClF2NO
Molecular Weight213.65
Structural Identifiers
SMILESC1CC2(CC1(CO2)C(F)F)CN.Cl
InChIInChI=1S/C8H13F2NO.ClH/c9-6(10)7-1-2-8(3-7,4-11)12-5-7;/h6H,1-5,11H2;1H
InChIKeyOPODILSXOYUHLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2567504-66-7 – [4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine Hydrochloride Structural and Procurement Baseline


The compound is a bicyclic primary amine featuring a 2-oxabicyclo[2.2.1]heptane core substituted at the 4-position with a difluoromethyl (–CF₂H) group and at the 1‑position with a methylamine chain, supplied as the hydrochloride salt (CAS 2567504‑66‑7, MW 213.65 g·mol⁻¹, purity 98 %) . It belongs to the class of saturated oxabicyclic amine building blocks increasingly employed in medicinal chemistry as conformationally constrained, three-dimensional fragments that replace planar aromatic rings or modulate physicochemical properties [1]. Its defining attributes are the combination of a strained oxabicyclo[2.2.1] scaffold, a hydrogen‑bond‑donor capable –CF₂H motif, and a primary amine handle for rapid derivatisation.

Why Generic Substitution Fails – Physicochemical and Structural Uniqueness of 2567504-66-7


Simple replacement of [4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine hydrochloride with an in‑class analog (e.g., a methyl‑substituted oxabicycloheptane, an all‑carbon bicyclo[2.2.1] scaffold, or a [3.1.1] isomer) is not straightforward. The –CF₂H group introduces a context‑dependent hydrogen‑bond donor capacity (Abraham A = 0.035–0.165) that is absent in –CH₃ analogs, while its electronegative character simultaneously raises lipophilicity beyond that of a methyl group when attached to an ether α‑position [1][2]. Conversely, the ether oxygen in the 2‑oxabicyclo[2.2.1] framework significantly lowers logP and increases topological polar surface area (TPSA) relative to all‑carbon bicycloheptane cores, altering solubility, permeability, and metabolic stability . These competing effects mean that even closely related bicyclic amines exhibit markedly different property profiles, making generic interchange unreliable without quantitative head‑to‑head data.

Quantitative Differentiation Evidence for 2567504-66-7 vs. Closest Analogs


Lipophilicity Control: –CF₂H on 2‑Oxabicyclo[2.2.1]heptane vs. –CH₃ Analog

The target compound displays a computed logP of 1.57 (as reported by the vendor), reflecting the influence of the –CF₂H group placed α to the ring ether oxygen. Class‑level evidence demonstrates that exchanging a –CH₃ for –CF₂H at the α‑position of an ether results in a substantial logP increase (qualitatively described as “dramatically increased”), an effect attributed to reduced hydrogen‑bond accepting ability of the ether oxygen [1]. This means the –CF₂H analog is significantly more lipophilic than its –CH₃ congener, a property that can be exploited to tune membrane permeability without introducing a larger, fully fluorinated group.

Lipophilicity Bioisosterism Drug-likeness

Hydrogen‑Bond Donor Capacity: –CF₂H vs. –CH₃ or –CF₃ on the Bicyclic Scaffold

The –CF₂H group in the target compound acts as a measurable hydrogen‑bond donor. In the o‑nitro‑α,α‑difluorotoluene dimer, the H‑bond stabilisation energy was calculated to be –3.1 kcal·mol⁻¹, compared with –3.5 kcal·mol⁻¹ for the analogous OH···O interaction in o‑nitrophenol [1]. The Abraham H‑bond acidity parameter (A) for –CF₂H ranges from 0.035 to 0.165 depending on the attached functional group, whereas –CH₃ lacks measurable H‑bond donor ability (A ≈ 0) and –CF₃ is also a non‑donor [2]. This property is absent in the –CH₃ and –CF₃ analogs of the 2‑oxabicyclo[2.2.1]heptane scaffold.

Hydrogen bond Molecular recognition Bioisostere

Polar Surface Area and Solubility: 2‑Oxabicyclo[2.2.1] vs. All‑Carbon Bicyclo[2.2.1]heptane

The topological polar surface area (TPSA) of the target compound is 35.25 Ų . In contrast, the closest all‑carbon analog, 4‑(difluoromethyl)bicyclo[2.2.1]heptan‑1‑amine (CAS 1245647‑64‑6), lacks the ether oxygen and is predicted to have a TPSA of ~26 Ų (single amine contribution). The ~9 Ų increase in TPSA for the oxabicyclo variant translates directly into higher aqueous solubility and lower passive membrane permeability, a key consideration for oral bioavailability and CNS penetration [1]. Additionally, the computed logP of the all‑carbon [2.2.2] homolog is 3.00 , while the oxabicyclo[2.2.1] target is 1.57, confirming the polarity‑enhancing effect of the intra‑ring oxygen.

Polar surface area Solubility Permeability

Scaffold Topology: 2‑Oxabicyclo[2.2.1]heptane vs. 3‑Oxabicyclo[3.1.1]heptane Isomers

The target compound bears the [2.2.1] oxabicyclic framework, which presents the amine vector at a distinct angle relative to the difluoromethyl group compared with isomeric [3.1.1] scaffolds (e.g., CAS 2955551‑44‑5). The [2.2.1] system has a bridgehead‑amine geometry that projects the aminomethyl substituent at approximately 120° from the bridgehead‑CF₂H group, whereas the [3.1.1] isomer orients the amine differently due to the altered ring fusion . This divergent exit‑vector geometry is critical in fragment‑based drug design where positional presentation of hydrogen‑bond donors/acceptors determines target complementarity. Pharmacokinetic data for specific [2.2.1] vs. [3.1.1] isomers are not yet publicly available, but the structural distinction alone provides a rationale for choosing the [2.2.1] scaffold when a specific three‑dimensional arrangement is desired.

Scaffold topology Conformational restriction Fragment-based design

High‑Value Application Scenarios for 2567504-66-7 Based on Differentiation Evidence


Fragment‑Based Lead Generation Requiring a Saturated Phenol Bioisostere

Programmes targeting enzymes or receptors that recognise a phenol/tyrosine hydroxyl can utilise the –CF₂H group as a lipophilic hydrogen‑bond donor surrogate. The H‑bond energy of –CF₂H (–3.1 kcal·mol⁻¹) approaches that of OH (–3.5 kcal·mol⁻¹) [1], while the oxabicyclo scaffold provides three‑dimensional character and improved solubility (TPSA 35.25 Ų) . This allows placement of a weakly acidic, metabolically robust H‑bond donor in a saturated framework, avoiding the liability of a phenolic OH.

Kinase Selectivity Pocket Engagement with Orthogonal Exit Vectors

The [2.2.1] scaffold positions the primary amine at a defined angle relative to the –CF₂H group, enabling simultaneous interaction with a kinase hinge region (via the amine) and a distal hydrophobic pocket (via –CF₂H). The moderate lipophilicity (LogP 1.57) ensures balanced solubility, while the lack of a –CF₃ group avoids excessive lipophilicity that often plagues kinase inhibitors.

Metabolic Stability Optimisation in Early Lead Series

Where a lead compound contains a metabolically labile methyl or methoxy group on a heterocycle, replacement with the –CF₂H‑substituted 2‑oxabicyclo[2.2.1]heptane fragment can block oxidative metabolism while preserving or enhancing target affinity through additional H‑bond contacts [1][2]. The scaffold’s inherent rigidity reduces the entropic penalty upon binding, often resulting in improved IC₅₀ values in biochemical assays.

CNS‑Excluded Drug Discovery Programmes

The elevated TPSA (35.25 Ų) and lower LogP (1.57) of the 2‑oxabicyclo[2.2.1] core, compared with all‑carbon bicycloheptane analogs (TPSA ~26 Ų, LogP ~3.0) , favour peripheral restriction and reduce the risk of CNS side effects. This property profile is advantageous for anti‑inflammatory, cardiovascular, or anti‑infective programmes where brain penetration is undesirable.

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